molecular formula C11H16ClN3O2S B3856758 2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride

2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride

Cat. No.: B3856758
M. Wt: 289.78 g/mol
InChI Key: PRWJKTUMLTZDQF-UHFFFAOYSA-N
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Description

2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which combines a carbamate group with a benzyl group and a carbamimidoylsulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride can be achieved through a multi-step process. One common method involves the reaction of benzyl chloroformate with 2-aminoethanethiol to form the intermediate benzyl 2-aminoethanethiolcarbamate. This intermediate is then reacted with cyanamide to introduce the carbamimidoyl group, followed by hydrochloric acid treatment to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure that the reaction conditions are environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. The benzyl group enhances the compound’s ability to penetrate cell membranes, while the carbamimidoyl group interacts with specific amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride is unique due to the presence of both the benzyl and carbamimidoylsulfanyl groups, which confer distinct chemical properties and biological activities. The combination of these groups enhances the compound’s stability, reactivity, and ability to interact with biological targets .

Properties

IUPAC Name

2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S.ClH/c12-10(13)17-7-6-16-11(15)14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H3,12,13)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJKTUMLTZDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OCCSC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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